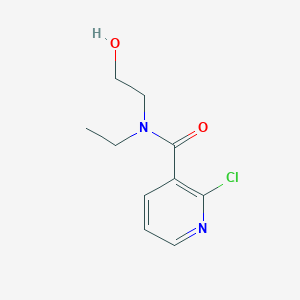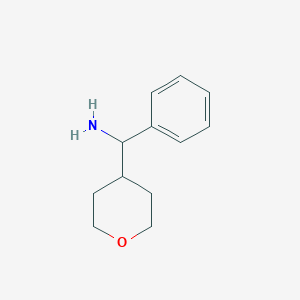
Oxan-4-yl(phenyl)methanamine
説明
Oxan-4-yl(phenyl)methanamine is a chemical compound with the CAS Number: 1197006-60-2 . It has a molecular weight of 191.27 . The IUPAC name for this compound is phenyl(tetrahydro-2H-pyran-4-yl)methylamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H17NO/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12H,6-9,13H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Safety and Hazards
The safety information for Oxan-4-yl(phenyl)methanamine includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
作用機序
Target of Action
Oxan-4-yl(phenyl)methanamine is a complex compound that primarily targets serotonin and dopamine receptors . These receptors play a crucial role in transmitting signals in the brain and are involved in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.
Mode of Action
This interaction with the serotonin and dopamine receptors results in changes in the neural signaling pathways, which can lead to alterations in mood, cognition, and other neurological functions .
Biochemical Pathways
It is known that the compound’s interaction with serotonin and dopamine receptors can influence several downstream effects, including the modulation of various neurotransmitter systems and neural circuits .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with serotonin and dopamine receptors. By acting as a partial agonist at these receptors, it can modulate neural signaling and potentially influence a range of neurological and psychological functions . It has been suggested that this compound may have potential as a candidate for the treatment of psychiatric disorders such as depression and schizophrenia .
生化学分析
Biochemical Properties
Oxan-4-yl(phenyl)methanamine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with aliphatic amines, where it exhibits properties similar to other aliphatic amines . The compound’s interaction with enzymes such as hydroxyl radicals is noteworthy, as it has an overall hydroxyl radical reaction rate constant of 57.3515 E-12 cm³/molecule-sec . This interaction leads to the formation of various intermediates that can participate in further biochemical reactions. Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
This compound has diverse effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling proteins, thereby altering the downstream effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can form reversible hemiketals with oxygen, leading to the formation of oximes or hydrazones . These interactions can influence the activity of enzymes and other proteins, resulting in changes in cellular function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 0.186 days when exposed to hydroxyl radicals . This indicates that the compound can undergo rapid degradation, leading to a decrease in its activity over time. Long-term studies have also observed changes in cellular function, such as alterations in gene expression and metabolic pathways, as a result of prolonged exposure to this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For instance, the compound can influence the activity of enzymes involved in the breakdown and synthesis of biomolecules . This can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its effects on cellular processes. The distribution of the compound within tissues can also influence its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
特性
IUPAC Name |
oxan-4-yl(phenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZONHTNKOWGTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197006-60-2 | |
| Record name | oxan-4-yl(phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


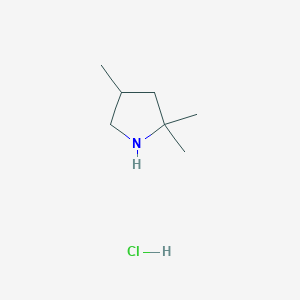
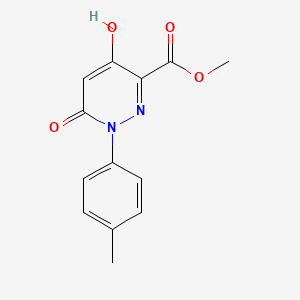
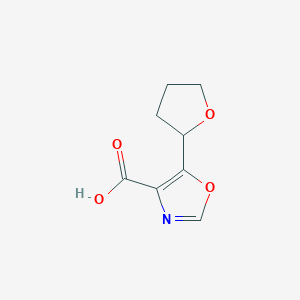

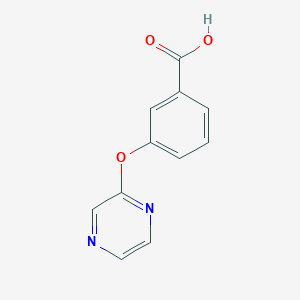

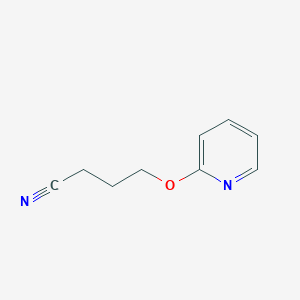
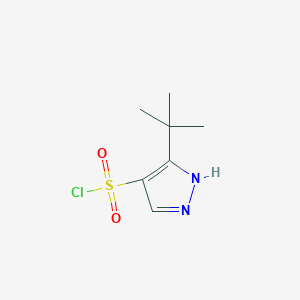
![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)
![Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B1395363.png)
![6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1395364.png)
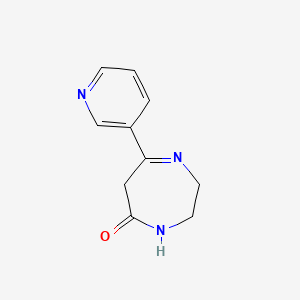
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B1395366.png)
